1,2-Diiodobenzene
Overview
Description
1,2-Diiodobenzene, also known as 1,2-Phenylene diiodide or o-Diiodobenzene, is an organoiodine compound with the molecular formula C6H4I2. It is a derivative of benzene where two iodine atoms are substituted at the ortho positions. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties .
Preparation Methods
1,2-Diiodobenzene can be synthesized through several methods:
Direct Iodination: Benzene can be directly iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This method, however, often requires specific conditions to achieve ortho-selectivity.
Sandmeyer Reaction: Aniline can be diazotized to form a diazonium salt, which is then treated with potassium iodide to yield this compound.
Chemical Reactions Analysis
1,2-Diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Photochemical Reactions: Upon photolysis, this compound forms benzyne intermediates, which are highly reactive and can undergo further reactions to form various aromatic compounds.
Coupling Reactions: It is useful in Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
1,2-Diiodobenzene has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including purino[8,9-f]phenanthridines and other fused purine systems.
Pharmaceuticals: It acts as a precursor for the synthesis of active pharmaceutical ingredients and intermediates.
Material Science: It is used in the preparation of various polymers and advanced materials due to its ability to form stable carbon-iodine bonds.
Mechanism of Action
The mechanism of action of 1,2-diiodobenzene primarily involves the formation of reactive intermediates such as benzyne upon photolysis. The homolytic cleavage of the carbon-iodine bonds leads to the formation of benzyne and molecular iodine. This benzyne intermediate can then participate in various addition and substitution reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1,2-Diiodobenzene can be compared with other diiodobenzene isomers:
This compound is unique due to its ortho-substitution pattern, which allows for the formation of benzyne intermediates and facilitates specific types of chemical reactions that are not as readily achievable with its meta and para counterparts.
Properties
IUPAC Name |
1,2-diiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOLNFYSRZVALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060648 | |
Record name | Benzene, 1,2-diiodo- | |
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Molecular Weight |
329.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
Record name | 1,2-Diiodobenzene | |
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Vapor Pressure |
0.00593 [mmHg] | |
Record name | 1,2-Diiodobenzene | |
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CAS No. |
615-42-9 | |
Record name | 1,2-Diiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1,2-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615429 | |
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Record name | 1,2-DIIODOBENZENE | |
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Record name | Benzene, 1,2-diiodo- | |
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Record name | Benzene, 1,2-diiodo- | |
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Record name | 1,2-diiodobenzene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-diiodobenzene?
A1: this compound has the molecular formula C6H4I2 and a molecular weight of 329.92 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: Yes, the vibrational spectra of this compound have been studied, providing insights into its molecular structure and packing in the crystalline state. []
Q3: Can this compound be used as a catalyst in organic synthesis?
A3: Yes, this compound has been shown to be an efficient catalyst precursor for intermolecular C-H amination of arenes. This method allows for the synthesis of various aniline derivatives, demonstrating the potential of this compound in facilitating C-N bond formation reactions. []
Q4: What is the role of the μ-oxo-bridged conformation in this compound's catalytic activity?
A4: Research suggests that the high reactivity of the bisiodine(III) catalyst derived from this compound is attributed to its strained μ-oxo-bridged conformation. This unique structural feature plays a key role in promoting efficient C-N coupling reactions. []
Q5: Are there other examples of this compound acting as a precursor for catalytically active species?
A5: Yes, in the context of a triple-aldol cascade reaction, this compound was found to enhance the formation of the desired 3,5,7-trisilyloxy aldehydes. It is proposed that this compound interacts with (TMS)3SiNTf2 to generate a more reactive catalytic species, facilitating the multi-step aldol process. []
Q6: Can this compound be used to synthesize complex organic molecules?
A6: Yes, researchers have utilized this compound in the synthesis of several complex molecules. For example, it has been employed in the preparation of tetradecaphenyl-p-terphenyl, a molecule with a highly strained core aromatic ring. [] Additionally, this compound has been used as a starting material for synthesizing telluranthrenes, demonstrating its versatility in constructing organometallic compounds. []
Q7: How does this compound participate in the formation of benzyne?
A7: this compound acts as a photochemical precursor to benzyne. Upon photolysis in solution, this compound generates benzyne, a highly reactive intermediate widely utilized in organic synthesis. [, ]
Q8: What happens to this compound at high temperatures?
A8: At elevated temperatures, this compound can be utilized in Sonogashira coupling reactions, demonstrating its ability to withstand such conditions. For instance, it has been reacted with phenylacetylene at high temperatures as part of a synthetic route towards tetradecaphenyl-p-terphenyl. []
Q9: Are there specific considerations regarding the stability of this compound in different reaction conditions?
A9: Yes, certain reaction conditions require careful consideration regarding the stability of this compound. For example, during attempts to synthesize tetradecaphenyl-o-terphenyl at very high temperatures, it was observed that the yield of desired products decreased, potentially due to the decomposition of this compound and other starting materials under such extreme conditions. []
Q10: Does this compound exhibit any interesting photochemical behavior?
A10: Yes, this compound undergoes photodissociation in the visible light region, producing [C6H4]+• ions. These ions further photodissociate to form [C4H2]+•. This photochemical reactivity provides valuable insights into the structure and reactivity of these ionic species. []
Q11: Can this compound engage in halogen bonding interactions?
A11: Yes, this compound can function as a halogen bond donor. This property has been explored in the context of cocrystallization studies with urotropine, where halogen bonding interactions contribute to the formation of new solid-state materials with distinct properties. []
Q12: Are there examples of specific halogen bond acceptors interacting with this compound?
A12: Yes, research has shown that chloride anions can act as tetradentate halogen bond acceptors with this compound. This interaction leads to the formation of a distorted square-pyramidal geometry around the chloride anion, highlighting the ability of this compound to participate in halogen bonding interactions that influence molecular arrangements. []
Q13: Have computational methods been applied to study this compound?
A13: Yes, computational chemistry has played a role in understanding the behavior of this compound. For instance, MNDO calculations have been employed to investigate the relative stabilities of different isomers of [C6H4]+• ions generated from precursors like this compound. These calculations provide valuable information about the energetics and potential rearrangements of these reactive species. []
Q14: How have computational studies contributed to understanding the structural features of compounds derived from this compound?
A14: Computational methods, particularly DFT calculations, have been instrumental in analyzing the structural features of molecules derived from this compound. Notably, these calculations have provided insights into the strain energy and conformation of tetradecaphenyl-p-terphenyl, a compound synthesized using this compound as a building block. []
Q15: Are there examples of using computational methods to investigate the mechanism of reactions involving this compound?
A15: Yes, DFT calculations have been employed to investigate the mechanism of thermal reactivity in ferrocenyl-substituted enediynes, which are synthesized using this compound. These calculations have provided valuable insights into the effect of oxidation on the cyclization process, highlighting the role of computational methods in understanding complex reaction pathways. []
Q16: Does this compound find applications beyond traditional organic synthesis?
A16: Yes, this compound has shown promise in the development of novel materials. One example is its use in the synthesis of a 1,2-phenylene-incorporated smallest expanded calix[4]pyrrole, which functions as a fluorescent host for fluoride ions, showcasing its potential in supramolecular chemistry and sensor development. []
Q17: Are there applications of this compound in the development of organometallic compounds and materials?
A17: Yes, this compound has been employed as a starting material for the synthesis of tinorganic compounds. This involves photochemically induced oxidative addition reactions, highlighting the utility of this compound in accessing diverse organometallic species with potential applications in various fields. []
Q18: How does the structure of this compound relate to its use in crystal engineering?
A18: The structure of this compound, particularly the presence of two iodine atoms, enables its participation in halogen bonding interactions. This characteristic makes it valuable for crystal engineering, as demonstrated by its cocrystallization with urotropine to create new materials with tailored properties. []
Q19: Can this compound be used to synthesize chiral phosphine ligands?
A19: Yes, this compound serves as a key starting material in the stereoselective synthesis of o-bromo (or iodo)aryl P-chirogenic phosphines. This method, based on aryne chemistry, highlights the versatility of this compound in constructing important ligands for asymmetric catalysis. []
Q20: Are there any alternatives to this compound for specific applications?
A20: Yes, the choice of alternatives depends on the specific application. For instance, in the synthesis of ferrocenyl-substituted enediynes, 1,2-diiodocyclohexene can be used as a substitute for this compound, resulting in structurally different but functionally similar enediyne compounds. []
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